Cyclonona-1,2,5,7-tetraene (CAS: 61832-90-4) is a highly specialized, strained nine-membered cyclic hydrocarbon featuring an allene moiety (1,2-diene) alongside two isolated/conjugated double bonds. In advanced organic synthesis and materials research, it is procured primarily as a highly reactive precursor for the construction of complex polycyclic frameworks. Unlike standard conjugated polyenes, its inherent ring strain and distinct orbital arrangement drive rapid, specific intermolecular dimerization and trapping reactions [1]. For procurement and process engineering purposes, it must be handled at sub-zero temperatures (e.g., below -40 °C) to prevent premature degradation. This makes it a critical, albeit handling-intensive, building block for accessing specific cyclobutane-fused dimeric architectures that cannot be synthesized via conventional acyclic or unstrained cyclic allenes.
Substituting Cyclonona-1,2,5,7-tetraene with its more commonly referenced conjugated isomer, 1,3,5,7-cyclononatetraene, fundamentally alters the reaction pathway and product outcome. While the 1,3,5,7-isomer undergoes a thermal 6π disrotatory electrocyclic ring closure to form monomeric 3a,7a-dihydro-1H-indene [2], the 1,2,5,7-isomer is structurally locked out of this pathway, instead undergoing rapid intermolecular dimerization [1]. Furthermore, substituting with less strained cyclic allenes (such as 1,2-cyclononadiene) fails to provide the necessary ground-state energy required to achieve rapid, catalyst-free coupling at 0 °C. Consequently, buyers targeting specific dimeric polycycles or highly strained allene trapping products must procure the exact 1,2,5,7-tetraene isomer, as any deviation in ring size or double-bond placement will result in entirely different downstream scaffolds.
Cyclonona-1,2,5,7-tetraene exhibits exceptionally rapid intermolecular reactivity due to its highly strained allene moiety. In CDCl3 solution at 0 °C, the compound dimerizes with a half-life of 10–20 minutes [1]. In stark contrast, the conjugated isomer 1,3,5,7-cyclononatetraene does not dimerize but instead undergoes an intramolecular 6π electrocyclic ring closure with a significantly longer half-life of approximately 50 minutes at 25 °C [2]. This quantitative difference in both reaction rate and pathway confirms that the 1,2,5,7-isomer is specifically suited for intermolecular coupling applications rather than intramolecular cyclization.
| Evidence Dimension | Reaction half-life and primary thermal pathway |
| Target Compound Data | t1/2 = 10–20 minutes at 0 °C (rapid intermolecular dimerization) |
| Comparator Or Baseline | 1,3,5,7-cyclononatetraene (t1/2 = ~50 minutes at 25 °C, intramolecular electrocyclization) |
| Quantified Difference | >5x faster reaction rate at a 25 °C lower temperature, with a completely divergent structural outcome. |
| Conditions | CDCl3 solution at 0 °C (target) vs. room temperature (comparator). |
Buyers designing syntheses for dimeric polycyclic frameworks must select the 1,2,5,7-isomer, as the 1,3,5,7-isomer will exclusively yield monomeric dihydroindene derivatives.
The synthesis and handling of Cyclonona-1,2,5,7-tetraene require strict low-temperature protocols compared to less strained cyclic allenes. The compound must be generated and stored at temperatures below -40 °C to maintain its monomeric form prior to intentional reaction [1]. By comparison, a standard nine-membered cyclic allene such as 1,2-cyclononadiene is significantly more stable and can be isolated, distilled, and handled at room temperature (25 °C) without spontaneous dimerization [2]. The extreme thermal sensitivity of the 1,2,5,7-tetraene is a direct measure of its high ground-state energy, which translates to accelerated reaction rates in trapping experiments but requires specialized cryogenic procurement and processing workflows.
| Evidence Dimension | Maximum stable handling temperature (monomer retention) |
| Target Compound Data | Requires handling below -40 °C to prevent premature dimerization |
| Comparator Or Baseline | 1,2-cyclononadiene (stable and handleable at 25 °C) |
| Quantified Difference | >65 °C difference in thermal stability threshold. |
| Conditions | Neat or solution-phase storage prior to trapping or dimerization. |
Procurement and process engineers must implement cryogenic supply chains and reactor conditions (-40 °C or lower) when substituting standard allenes with this highly reactive intermediate.
The specific arrangement of double bonds in Cyclonona-1,2,5,7-tetraene creates an exceptionally low activation barrier for intermolecular reactions. While the related cyclic allene 1,2,6-cyclononatriene requires elevated temperatures (typically >100 °C) to undergo thermal rearrangement or significant intermolecular reaction [2], the 1,2,5,7-tetraene is highly reactive at 0 °C, undergoing quantitative dimerization with a half-life of just 10–20 minutes [1]. This massive reduction in the thermal activation threshold dictates that the tetraene must be selected when low-temperature, catalyst-free coupling is required, whereas the 1,2,6-triene is suitable only for high-temperature processing.
| Evidence Dimension | Temperature required for rapid thermal reaction |
| Target Compound Data | 0 °C (t1/2 = 10–20 min for spontaneous dimerization) |
| Comparator Or Baseline | 1,2,6-cyclononatriene (>100 °C required for thermal rearrangement) |
| Quantified Difference | >100 °C reduction in the thermal activation threshold for reaction. |
| Conditions | Catalyst-free thermal reaction in solution. |
Procurement of the 1,2,5,7-tetraene is essential for temperature-sensitive synthetic routes where high-temperature activation would degrade other sensitive functional groups.
Due to its rapid dimerization kinetics (t1/2 = 10-20 min at 0 °C), Cyclonona-1,2,5,7-tetraene is the required precursor for synthesizing highly complex, sterically congested dimeric polycycles [1]. It is the exact choice for research programs focused on novel cyclobutane-fused architectures, where the 1,3,5,7-isomer would fail by yielding monomeric dihydroindenes.
The extreme ground-state energy and low-temperature handling requirement (below -40 °C) make this compound a highly effective candidate for in situ trapping experiments with external dienes or nucleophiles [1]. It is selected over more stable cyclic allenes (like 1,2-cyclononadiene) when a highly reactive, strained dienophile is required to drive difficult cycloadditions at sub-zero temperatures.
Because it overcomes the high thermal activation barriers typical of less unsaturated allenes (such as 1,2,6-cyclononatriene), this compound enables catalyst-free intermolecular coupling at 0 °C [2]. This makes it highly valuable for synthetic routes containing thermally sensitive functional groups that would degrade under the >100 °C conditions required by alternative precursors.